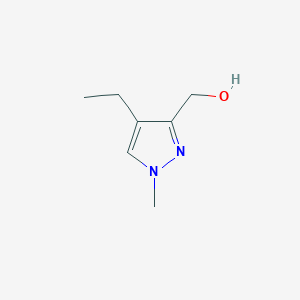
(4-エチル-1-メチル-1H-ピラゾール-3-イル)メタノール
概要
説明
“(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the CAS Number: 1256561-12-2 . It has a molecular weight of 140.19 . The compound is liquid in its physical form . The IUPAC name for this compound is “(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” and its InChI Code is 1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” can be represented by the InChI Code: 1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 .Physical And Chemical Properties Analysis
“(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” is a liquid . Unfortunately, there is no further information available on the physical and chemical properties of this compound.科学的研究の応用
抗酸化活性
(4-エチル-1-メチル-1H-ピラゾール-3-イル)メタノールに類似した化合物を含むピラゾール誘導体は、その抗酸化特性について研究されてきました。これらの化合物は、生物系に有害なフリーラジカルを消去することができます。 抗酸化活性は、癌や心臓血管疾患などの酸化ストレス関連疾患から保護する可能性があるため、非常に重要です .
抗癌の可能性
研究によると、特定のピラゾール化合物は抗癌活性を示すことが示されています。これらの化合物は、結腸直腸癌細胞など、さまざまなヒト細胞株に対して細胞毒性を示すことが示されています。 作用機序は、多くの場合、アポトーシスの誘導に関与しており、これは癌細胞の排除に重要な、プログラムされた細胞死プロセスです .
薬剤開発
ピラゾール環は、多くの医薬品に共通のモチーフです。この構造を持つ化合物は、さまざまな種類の癌の治療薬の開発に使用されてきました。 ピラゾール環の多様性により、幅広い治療的および薬理学的特性を持つ化合物を生成することができます .
リーシュマニア症およびマラリアに対する用途
ピラゾール誘導体は、そのリーシュマニア症およびマラリア効果についても評価されています。これらの疾患は寄生虫感染によって引き起こされ、新しい治療法が常に求められています。 分子シミュレーション研究によると、一部のピラゾール化合物は、これらの寄生虫に関連する酵素の活性部位に良好な結合親和性を示しています .
酵素阻害
一部のピラゾール分子は、特定の酵素を効果的に阻害することが判明しています。たとえば、これらの分子は、生体活性脂質エポキシドの代謝に関与する酵素である可溶性エポキシドヒドロラーゼ(sEH)の阻害剤として作用することができます。 sEHの阻害は、高血圧や炎症性疾患の治療に治療の可能性があります .
複素環式化合物の合成
ピラゾール環は、さまざまな複素環式化合物を合成する際の重要な構成要素です。これらの化合物は、その多様な生物活性により、医薬品化学において重要です。 合成には、多くの場合、環境に優しく持続可能なグリーンケミストリーアプローチが用いられます .
作用機序
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of inflammatory mediators, such as prostaglandins, which are involved in the development of inflammation and cancer. (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol binds to the active site of the enzyme, preventing it from producing the inflammatory mediators.
Biochemical and Physiological Effects
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and to inhibit the growth of cancer cells. It has also been shown to have anti-oxidant and anti-apoptotic effects. In addition, (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress.
実験室実験の利点と制限
The use of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol in laboratory experiments has several advantages. It is a synthetic compound that is easy to synthesize and is available in high yields. In addition, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, there are some limitations to the use of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol in laboratory experiments. It is a relatively new compound and its effects on different cell types and organisms are not yet fully understood.
将来の方向性
The future directions for (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol research are numerous. Further research is needed to better understand the biochemical and physiological effects of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol, as well as its mechanism of action. In addition, further research is needed to determine the efficacy of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol in treating various diseases. Finally, research is needed to determine the long-term effects of (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol on different cell types and organisms.
Safety and Hazards
特性
IUPAC Name |
(4-ethyl-1-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOTYZJEPQTFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=C1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



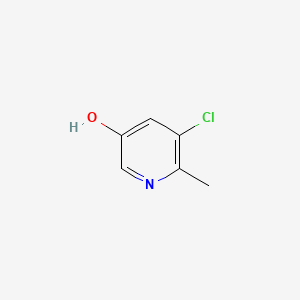

![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
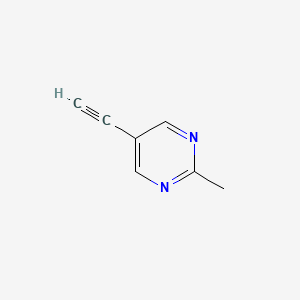
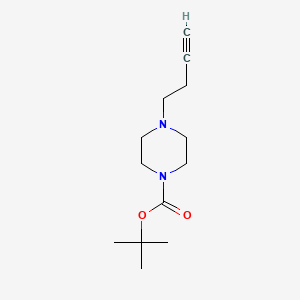
![6,6-Difluorobicyclo[3.1.0]hexan-3-amine](/img/structure/B1459329.png)
![[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid](/img/structure/B1459332.png)
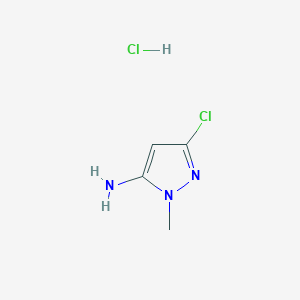
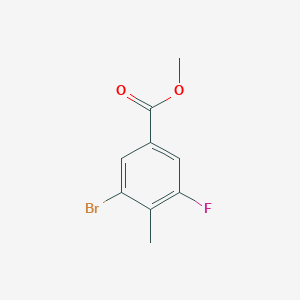
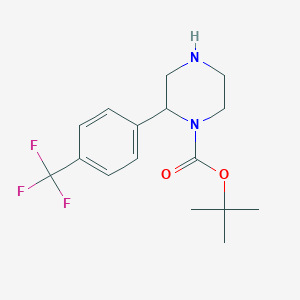
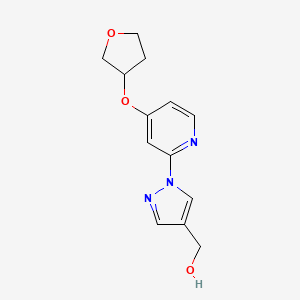
![6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1459340.png)
![Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate](/img/structure/B1459341.png)